molecular formula C13H15ClN2O2 B12615661 Tert-butyl 2-chloro-4-cyanobenzylcarbamate CAS No. 939980-27-5

Tert-butyl 2-chloro-4-cyanobenzylcarbamate

Cat. No.: B12615661
CAS No.: 939980-27-5
M. Wt: 266.72 g/mol
InChI Key: CZDFVHVDBCSNAJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-cyanobenzylcarbamate is an organic compound with the molecular formula C13H15ClN2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro substituent, and a cyano group on a benzylcarbamate backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-chloro-4-cyanobenzylcarbamate can be synthesized through a copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide (TBHP). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields . The reaction mechanism involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-4-cyanobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzylcarbamates.

    Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-chloro-4-cyanobenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-4-cyanobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-cyanobenzylcarbamate
  • Tert-butyl 2-chloro-4-aminobenzylcarbamate
  • Tert-butyl 2-chloro-4-methylbenzylcarbamate

Uniqueness

Tert-butyl 2-chloro-4-cyanobenzylcarbamate is unique due to the presence of both a chloro and a cyano group on the benzylcarbamate backbone. This combination of functional groups imparts distinct reactivity and interaction profiles, making it valuable for specific applications in organic synthesis and biological studies .

Properties

CAS No.

939980-27-5

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17)

InChI Key

CZDFVHVDBCSNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

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